Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate;hydrochloride
Description
Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate hydrochloride is a fluorinated β-amino ester hydrochloride salt. It serves as a key intermediate in synthesizing antimicrobial agents, such as the LpxC inhibitor LPC-058, which exhibits broad-spectrum activity against Gram-negative bacteria . Its structure features a unique combination of difluoro, hydroxy, and methyl substituents, influencing its stereochemical and electronic properties. This article compares its synthesis, structural features, and applications with related compounds.
Properties
IUPAC Name |
methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO3.ClH/c1-6(11,5(7)8)3(9)4(10)12-2;/h3,5,11H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRRUOSYRXIJFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N)(C(F)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate;hydrochloride involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to introduce the desired functional groups. The reaction conditions typically involve the use of specific reagents and solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Potential Biological Activities
Research indicates that methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate; hydrochloride may interact with various biological targets, leading to potential applications in pharmacology:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, suggesting a role in drug development for metabolic disorders.
- Receptor Interaction : It could interact with cellular receptors that modulate signaling pathways, indicating potential therapeutic uses in conditions such as cancer or inflammation.
- Cell Cycle Regulation : Similar compounds have shown effects on cell cycle progression, hinting at anticancer properties.
Case Study Insights
- Biological Activity Exploration : Initial studies have demonstrated that methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate exhibits significant interactions with specific enzymes linked to metabolic pathways. These interactions suggest its potential as a lead compound for developing new therapeutic agents targeting metabolic diseases.
- Anticancer Properties : Research into similar compounds has indicated that modifications in their structure can lead to enhanced anticancer activity. Studies are ongoing to evaluate the efficacy of methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate against various cancer cell lines.
Future Research Directions
Further investigations are necessary to elucidate the precise mechanisms through which this compound exerts its biological effects. Areas of focus include:
- Detailed mechanistic studies on enzyme interactions.
- In vivo studies to assess therapeutic efficacy.
- Exploration of structure–activity relationships to optimize biological activity.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Analogous Compounds
- Methyl (S)-2-amino-4,4-dimethylpentanoate hydrochloride: Used in antiviral MPI derivatives (e.g., MPI22b). Synthesized via HATU/DIPEA-mediated coupling with Z-protected amino acids in DMF, achieving yields of 79–83% .
- Methyl (2S)-2-[ethylamino]-3,3-dimethylbutanoate hydrochloride: Prepared via reductive amination using benzaldehyde/NaBH(OAc)₃, followed by catalytic hydrogenation (71% yield) .
- Methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate hydrochloride: Features a trifluoro-3-oxo group; synthesis details unspecified but structurally related to keto-acid derivatives .
Structural and Physicochemical Properties
Target Compound
- Molecular formula: C₇H₁₂F₂NO₃·HCl
- Functional groups: Difluoro (C4), hydroxy (C3), methyl (C3), ester (C1), and amino (C2) groups.
Structural Analogs
- Methyl 2-amino-4,4-dimethylpentanoate hydrochloride (C₈H₁₇NO₂·HCl): Replaces difluoro and hydroxy groups with dimethyl substituents, enhancing hydrophobicity .
- Methyl 2-amino-4,4-difluorobutanoate hydrochloride (C₅H₉F₂NO₂·HCl): Shorter carbon chain lacking the hydroxy and methyl groups at C3 .
- Methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate hydrochloride (C₅H₇F₃NO₃·HCl): Trifluoro and oxo groups increase electrophilicity compared to the target’s hydroxy group .
Table 2: Structural Features
| Compound | Substituents (Position) | Molecular Formula | Key Features |
|---|---|---|---|
| Target compound | -CF₂ (C4), -OH (C3), -CH₃ (C3) | C₇H₁₂F₂NO₃·HCl | Chiral centers, polar hydroxy group |
| Methyl 2-amino-4,4-dimethylpentanoate | -CH(CH₃)₂ (C4) | C₈H₁₇NO₂·HCl | Hydrophobic, branched chain |
| Methyl 2-amino-4,4-difluorobutanoate | -CF₂ (C4) | C₅H₉F₂NO₂·HCl | Linear chain, no hydroxy group |
| Methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate | -CF₃ (C4), -C=O (C3) | C₅H₇F₃NO₃·HCl | Electrophilic oxo group |
Target Compound
Primarily used as an intermediate in LPC-058 synthesis, targeting the LpxC enzyme in Gram-negative bacteria .
Analogs with Reported Bioactivity
- MPI derivatives (e.g., MPI22b): Exhibit antiviral activity via protease inhibition, leveraging the dimethylpentanoate backbone .
- 5-Fluoro-2-amino-4,6-dichloropyrimidine: Inhibits nitric oxide (NO) production (IC₅₀ = 2 μM), highlighting fluorine’s role in enhancing bioactivity .
- 2-Amino-4,6-dichloropyrimidines: Show NO-inhibitory effects dependent on chloro substituents, unlike non-active dihydroxy analogs .
Key Differentiators and Challenges
- Fluorine vs. Methyl Groups : Difluoro substituents in the target compound may enhance metabolic stability and target binding compared to dimethyl analogs .
- Synthesis Complexity : The target’s racemic synthesis contrasts with enantioselective MPI derivative preparations, posing challenges for chiral resolution .
Biological Activity
Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate;hydrochloride is a synthetic compound characterized by its unique molecular structure, which includes amino, difluoro, hydroxy, and methyl functional groups. Its molecular formula is C6H11F2NO3, and it has a molecular weight of approximately 219.61 g/mol. This compound has garnered interest in pharmaceutical and biochemical research due to its potential biological activities.
The biological activity of methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate is primarily attributed to its structural features that facilitate interactions with various biological targets. The difluoromethyl and hydroxy groups may enhance the compound's binding affinity to specific enzymes and receptors, potentially leading to significant biological effects such as enzyme inhibition or modulation of receptor activity.
Interaction Studies
Research indicates that methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate interacts with several biological pathways. Some key findings include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways. For instance, studies have indicated that similar compounds can inhibit cyclin D1 expression in cancer cell lines, suggesting a possible role in cancer therapy .
- Receptor Binding : The compound may exhibit binding affinity to neurotransmitter receptors, which could imply effects on neurological functions. This aspect is still under investigation but highlights the compound's potential in neuropharmacology.
Comparative Analysis
To better understand the uniqueness of methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate, a comparative analysis with similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-hydroxy-3-methylbutanoate | Hydroxyl and methyl groups | Lacks fluorine substitution |
| 2-Amino-4,4-difluoro-3-hydroxybutanoic acid | Similar backbone without methyl ester | More acidic due to carboxylic acid functionality |
| Rac-Methyl (2R,3R)-2-amino-4,4-difluoro-3-hydroxy... | Similar fluorination | Different stereochemistry affecting activity |
The presence of both difluoromethyl and hydroxy groups in methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate contributes to its distinct chemical reactivity and potential biological interactions compared to these similar compounds.
Case Study 1: Cancer Cell Line Inhibition
In a study focused on the inhibition of cell-cycle progression in HeLa cells, synthetic derivatives similar to methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate were evaluated. The results indicated that these compounds could effectively inhibit cell-cycle progression by activating p21(WAF1) and downregulating cyclin D1 expression. This suggests that methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate may share similar inhibitory properties against cancer cell proliferation .
Case Study 2: Neuropharmacological Effects
Another area of investigation involved assessing the neuropharmacological effects of related compounds on neurotransmitter systems. Preliminary results suggested that compounds with similar structures could modulate dopamine receptor activity. This opens avenues for exploring the therapeutic potential of methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate in treating neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
